molecular formula C7H10O5 B13405973 (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Cat. No.: B13405973
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-JKUQZMGJSA-N
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Description

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a unique organic compound characterized by its three hydroxyl groups and a carboxylic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexene-1,3,4,5-tetrone, while reduction can produce cyclohexene-1,3,4,5-tetrol.

Scientific Research Applications

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5+,6-/m0/s1

InChI Key

JXOHGGNKMLTUBP-JKUQZMGJSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C=C1C(=O)O)O)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Origin of Product

United States

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